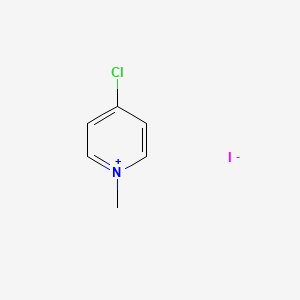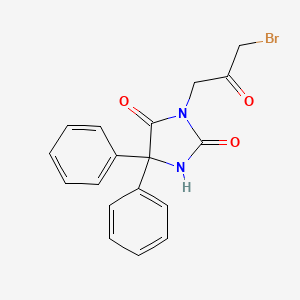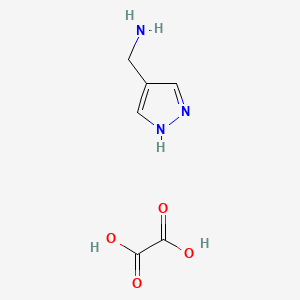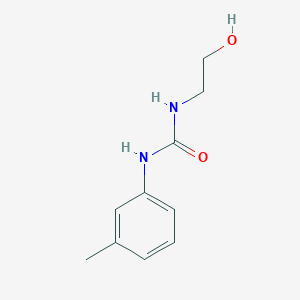
4-chloro-1-methyl-Pyridinium iodide
Descripción general
Descripción
4-chloro-1-methyl-Pyridinium iodide is a variant of the structurally diverse pyridinium salts, which are quite familiar structures in many natural products and bioactive pharmaceuticals . It is commonly used in organic synthesis for the activation of the hydroxy group of alcohols and carboxylic acids .
Synthesis Analysis
The synthesis of 4-chloro-1-methyl-Pyridinium iodide involves the monoalkylation of N-methoxypyridinium salts with alkyl radicals generated from alkenes (via hydroboration with catecholborane), alkyl iodides (via iodine atom transfer), and xanthates . The reaction proceeds under neutral conditions since no acid is needed to activate the heterocycle and no external oxidant is required .Molecular Structure Analysis
The molecular formula of 4-chloro-1-methyl-Pyridinium iodide is C6H7ClIN . It is the N-methylated derivative of pyridine .Chemical Reactions Analysis
4-chloro-1-methyl-Pyridinium iodide is a reagent in a wide variety of dehydrative coupling reactions . It is used to synthesize derivatives of esters, lactones, amides, lactams, and ketenes from the corresponding carboxylic acids .Physical And Chemical Properties Analysis
The physical state of 4-chloro-1-methyl-Pyridinium iodide at 20°C is solid . It should be stored in a well-ventilated place and kept away from light and moisture .Aplicaciones Científicas De Investigación
Isomerisation Studies
4-Chloro-1-methyl-Pyridinium iodide has been a subject of study in the field of isomerisation. Research conducted by Sin et al. (1997) on a related compound, (Z)-1-methyl-4-(2′-methylthiovinyl)-pyridinium iodide, reveals insights into the isomerisation process. They found one of the lowest barriers to irreversible isomerisation, which is significant in understanding the kinetics and thermodynamics of such processes (Sin, Holler, Burger, & Biellmann, 1997).
Organic-Inorganic Hybrid Crystal Formation
The formation of organic-inorganic hybrid crystals using pyridinium derivatives, including 4-chloro-1-methyl-Pyridinium iodide, has been explored. Kosuge et al. (2002) reported the formation of a unique 1:1 complex with cadmium iodide, demonstrating potential applications in materials science and crystallography (Kosuge, Okada, Oikawa, & Nakanishi, 2002).
Spectral Properties in Non-Linear Optics
Research on substituted styrylpyridinium salts, closely related to 4-chloro-1-methyl-Pyridinium iodide, has implications in non-linear optics. Gawinecki and Trzebiatowska (2000) found that these salts exhibit strong absorption bands, useful in developing materials for non-linear optical applications (Gawinecki & Trzebiatowska, 2000).
Fluorescent Dye Application
The compound's derivative, 1-methyl-4-(2-pyren-1-yl-vinyl)-pyridinium iodide, has been used as a fluorescent dye to characterize solvent polarities. This property is crucial for understanding solvent interactions in various chemical environments (Cao et al., 2018).
Corrosion Inhibition
Research on pyridinium salts, including 4-chloro-1-methyl-Pyridinium iodide, demonstrates their effectiveness as corrosion inhibitors. This application is particularly relevant in protecting metals in acidic environments (Obaid et al., 2017).
Dye-Sensitized Solar Cells
Pyridinium iodide salts, such as 4-chloro-1-methyl-Pyridinium iodide, have been utilized in dye-sensitized solar cells. Their properties as iodide sources and ionic conductivities contribute significantly to the efficiency of these solar cells (Jeon et al., 2011).
Mecanismo De Acción
Safety and Hazards
4-chloro-1-methyl-Pyridinium iodide can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Propiedades
IUPAC Name |
4-chloro-1-methylpyridin-1-ium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN.HI/c1-8-4-2-6(7)3-5-8;/h2-5H,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTKGLWEAOKGAK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)Cl.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433427 | |
| Record name | Pyridinium, 4-chloro-1-methyl-, iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-methyl-Pyridinium iodide | |
CAS RN |
15592-05-9 | |
| Record name | Pyridinium, 4-chloro-1-methyl-, iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,6S)-rel-3-Boc-6-methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B3048006.png)

![(1R,6R)-Rel-3-boc-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B3048010.png)

![2-Oxa-5-azaspiro[3.5]nonane oxalate](/img/structure/B3048014.png)




![10-Bromobenzo[h]quinoline](/img/structure/B3048024.png)



